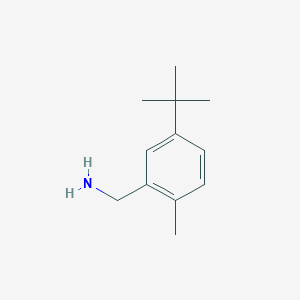
(5-(tert-Butyl)-2-methylphenyl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-(tert-Butyl)-2-methylphenyl)methanamine is an organic compound that belongs to the class of aromatic amines It features a tert-butyl group and a methyl group attached to a benzene ring, with a methanamine group (-CH2NH2) as a substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(tert-Butyl)-2-methylphenyl)methanamine typically involves the alkylation of aniline derivatives. One common method is the reaction of 2-methyl-5-tert-butylaniline with formaldehyde and hydrogen cyanide, followed by reduction to yield the desired amine. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the intermediate imine, which is then reduced to the amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may employ more efficient catalysts and purification techniques to ensure the scalability and cost-effectiveness of the production process.
化学反应分析
Types of Reactions
(5-(tert-Butyl)-2-methylphenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
科学研究应用
(5-(tert-Butyl)-2-methylphenyl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
作用机制
The mechanism of action of (5-(tert-Butyl)-2-methylphenyl)methanamine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The aromatic ring can participate in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity. The tert-butyl and methyl groups can modulate the compound’s hydrophobicity and steric properties, impacting its overall biological activity.
相似化合物的比较
Similar Compounds
(5-(tert-Butyl)-2-methoxyphenyl)methanamine hydrochloride: Similar structure with a methoxy group instead of a methyl group.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Contains a pyrazole ring and a methoxybenzyl group.
tert-Butyl carbamate: Contains a carbamate group instead of an amine group.
Uniqueness
(5-(tert-Butyl)-2-methylphenyl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions. The methyl group on the aromatic ring can influence the compound’s electronic properties, making it a valuable intermediate in various synthetic applications.
属性
分子式 |
C12H19N |
|---|---|
分子量 |
177.29 g/mol |
IUPAC 名称 |
(5-tert-butyl-2-methylphenyl)methanamine |
InChI |
InChI=1S/C12H19N/c1-9-5-6-11(12(2,3)4)7-10(9)8-13/h5-7H,8,13H2,1-4H3 |
InChI 键 |
JZFPPHPCYYGTKH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C(C)(C)C)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


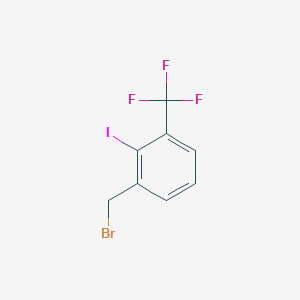
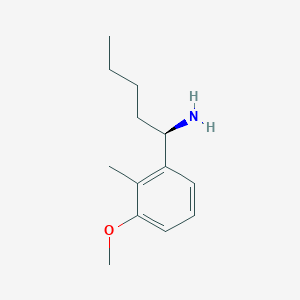

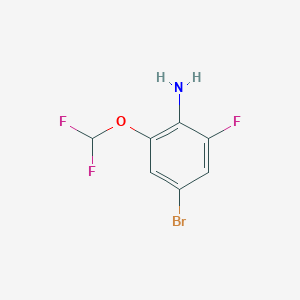
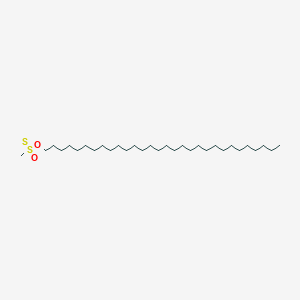
![7,7-Diphenylbicyclo[3.2.0]heptan-6-one](/img/structure/B12841385.png)
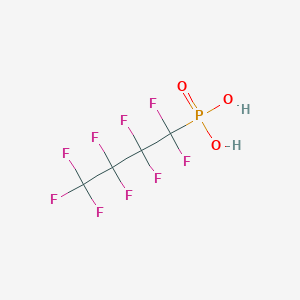
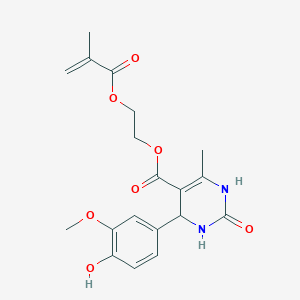
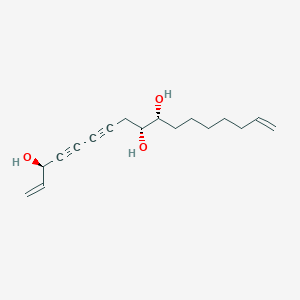
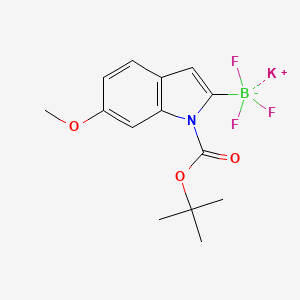
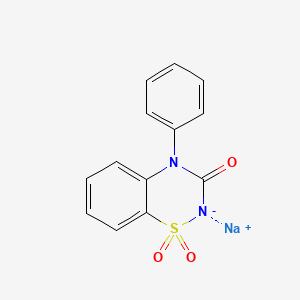
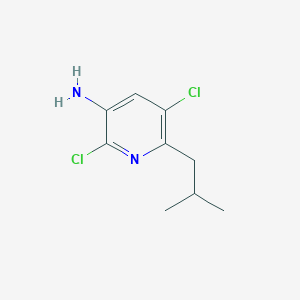
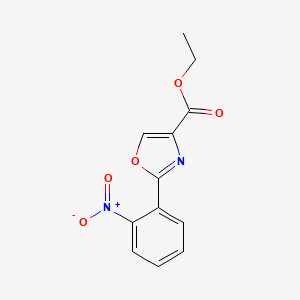
![3-(6-Bromopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B12841422.png)
